methyl N-(2-nitrobenzoyl)leucinate
Description
Methyl N-(2-nitrobenzoyl)leucinate is a chiral intermediate critical in organic synthesis, particularly in the construction of cyclic peptides. Its structure comprises a leucine methyl ester moiety linked to a 2-nitrobenzoyl group via an amide bond. The nitro group at the ortho position of the benzoyl ring serves dual roles: it acts as a protective group during peptide coupling reactions and can be reduced to an amino group for further functionalization . This compound is enantiopure (S-configuration), ensuring stereochemical fidelity in downstream applications, such as the synthesis of C3-symmetric cyclohexapeptides . Its molecular formula is C₁₄H₁₈N₂O₅, with a molecular weight of 294.31 g/mol.
Properties
IUPAC Name |
methyl 4-methyl-2-[(2-nitrobenzoyl)amino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9(2)8-11(14(18)21-3)15-13(17)10-6-4-5-7-12(10)16(19)20/h4-7,9,11H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJKSTSDGTZPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methyl N-(4-tert-Butylbenzoyl)leucinate
Molecular Formula: C₁₈H₂₇NO₃ Molecular Weight: 305.42 g/mol Key Differences:
- Substituent Effects : The tert-butyl group at the para position is electron-donating and sterically bulky, enhancing hydrophobicity compared to the electron-withdrawing nitro group in methyl N-(2-nitrobenzoyl)leucinate. This difference drastically alters solubility and reactivity.
- Applications : While this compound is used in peptide synthesis, the tert-butyl derivative may find utility in lipophilic drug formulations due to its enhanced membrane permeability.
Methyl N-(2-Nitrobenzoyl)glycinate
Molecular Formula : C₁₀H₁₀N₂O₅
Molecular Weight : 238.20 g/mol
Key Differences :
- Amino Acid Side Chain: Glycine’s lack of a side chain (vs. leucine’s isobutyl group) reduces steric hindrance, making methyl N-(2-nitrobenzoyl)glycinate more reactive in coupling reactions but less selective in chiral environments.
- Hydrophobicity : The LogP value of the glycinate derivative is significantly lower (~1.2) compared to the leucinate analog (~2.8), impacting its distribution in biological systems.
- Biological Activity : Glycine derivatives are less common in therapeutic peptides due to reduced structural complexity, whereas leucine-based compounds are preferred for their stability and target affinity .
N-(2-Nitrobenzoyl)-N'-[3-Chloro-4-(5-Iodo-2-Pyrimidinyloxy)Phenyl]urea
Key Differences :
- Functional Groups : This urea derivative retains the 2-nitrobenzoyl group but incorporates a pyrimidine ring and halogen substituents, enabling DNA intercalation and antitumor activity .
- Bioactivity : In comparative studies, the nitro group enhances electron deficiency, stabilizing interactions with enzyme active sites. However, the parent leucinate ester lacks antitumor efficacy, highlighting the necessity of the urea scaffold and halogen substitutions for cytotoxicity .
Methyl Undecenoyl Leucinate
Molecular Formula: C₁₈H₃₃NO₃ Molecular Weight: 311.47 g/mol Key Differences:
- Acyl Group: The undecenoyl chain (a C11 unsaturated fatty acid) confers amphiphilicity, enabling use in cosmetic formulations as a skin-brightening agent, unlike the aromatic nitrobenzoyl-leucinate used in synthetic chemistry.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Electron Effects : The nitro group in this compound increases electrophilicity at the carbonyl carbon, accelerating amide bond formation during peptide coupling . In contrast, tert-butyl groups hinder nucleophilic attack due to steric bulk .
- Redox Activity: Hydrogenation of the nitro group to an amine enables post-synthetic modifications (e.g., conjugation to targeting moieties), a feature absent in tert-butyl or undecenoyl derivatives .
Q & A
Basic: What are the standard protocols for synthesizing methyl N-(2-nitrobenzoyl)leucinate, and how can reaction yields be optimized?
Methodological Answer:
The compound is synthesized via coupling 2-nitrobenzoic acid with methyl leucinate using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activating agents. Optimized conditions include using anhydrous tetrahydrofuran (THF) as the solvent, maintaining a molar ratio of 1:1.2 (acid:leucinate), and stirring at room temperature for 24–48 hours. Post-synthesis, the nitro group can be reduced to an amine via catalytic hydrogenation (10% Pd/C, H₂ atmosphere, THF solvent) to yield methyl N-(2-aminobenzoyl)leucinate, a precursor for further functionalization .
Basic: What spectroscopic and crystallographic techniques are effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm ester and amide bond formation, with characteristic shifts for the nitrobenzoyl group (e.g., aromatic protons at δ 7.5–8.5 ppm) and leucine methyl ester (δ 3.6–3.8 ppm for OCH₃).
- X-ray Crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the amide N–H and nitro group (N–H⋯O distance ~2.0 Å), which stabilizes the planar conformation .
- IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups.
Advanced: How does the nitro group influence reaction mechanisms during N-alkylation of this compound?
Methodological Answer:
The nitro group acts as an electron-withdrawing substituent, facilitating intramolecular oxidation during N-alkylation. For example, in reactions with alkyl halides, unexpected aromatization can occur, producing mixtures of dihydropyrazole and pyrazole derivatives. Computational studies (DFT) suggest this involves nitro-mediated hydrogen abstraction, forming a radical intermediate that undergoes cyclization. Experimental validation via LC-MS and ¹H NMR kinetic monitoring is critical to track byproduct formation .
Advanced: How can computational methods predict the reactivity of this compound in peptide synthesis?
Methodological Answer:
Density functional theory (DFT) calculations model transition states and activation energies for amide bond formation or nitro group reduction. For instance:
- Nitro Reduction : DFT predicts the energy barrier for H₂ adsorption on Pd catalysts, guiding solvent selection (e.g., THF vs. ethanol).
- Peptide Coupling : Molecular dynamics simulations assess steric hindrance between the bulky leucine side chain and nitrobenzoyl group, informing solvent polarity optimization (e.g., DMF vs. dichloromethane) .
Contradiction Analysis: How to address discrepancies in synthetic yields when using different coupling agents?
Methodological Answer:
Reported yields vary with coupling agents:
| Coupling Agent | Yield Range | Conditions |
|---|---|---|
| DCC/HOBt | 75–85% | THF, RT, 24–48 h |
| EDCI/HOAt | 60–70% | DMF, 0°C, 12 h |
| HATU | 80–90% | CH₂Cl₂, RT, 6 h |
Discrepancies arise from solvent polarity, temperature, and steric effects. Systematic optimization using design of experiments (DoE) with variables like reagent stoichiometry and solvent dielectric constant is recommended. LC-MS monitoring identifies intermediate decomposition pathways .
Advanced: What are the applications of this compound in supramolecular chemistry?
Methodological Answer:
The nitrobenzoyl moiety enables non-covalent interactions (e.g., π-π stacking, hydrogen bonding) for self-assembly. Examples include:
- Crystal Engineering : Forms 1D ribbon-like structures via intermolecular N–H⋯O hydrogen bonds (distance ~2.8 Å) between amide and nitro groups .
- Peptide Conformation Control : The planar nitrobenzoyl group restricts rotational freedom in cyclic peptides, enhancing thermal stability (Tₘ > 200°C via DSC) .
Safety Considerations: What precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste Disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NH₄Cl) before aqueous disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
